

# A comparative review of AT1R radioligands for PET imaging

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Review of Angiotensin II Type 1 Receptor (AT1R) Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level. In the context of the renin-angiotensin system (RAS), PET imaging of the Angiotensin II Type 1 Receptor (AT1R) offers a unique window into the pathophysiology of numerous cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease. The development of specific and effective radioligands is crucial for the accurate quantification of AT1R expression and occupancy. This guide provides a comparative review of several prominent carbon-11 and fluorine-18 labeled radioligands for AT1R PET imaging, with a focus on their performance characteristics supported by experimental data.

## **AT1R Signaling Pathways**

The AT1 receptor is a G protein-coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II.[1][2][3] Its activation triggers a complex network of intracellular signaling cascades. Primarily, AT1R couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in increased intracellular calcium levels and activation of protein kinase C (PKC), respectively, contributing to vasoconstriction and cellular growth.[1] [4] The receptor can also couple to other G proteins like Gi/o and G12/13, or activate G protein-



independent pathways involving  $\beta$ -arrestin and the Jak/STAT pathway, which are implicated in processes like inflammation and cardiac hypertrophy.[1][4]



Click to download full resolution via product page

Caption: Simplified AT1R signaling pathways.

# **Quantitative Comparison of AT1R Radioligands**

The ideal AT1R radioligand should exhibit high binding affinity and selectivity, favorable pharmacokinetics (i.e., rapid clearance from non-target tissues), and minimal metabolism to radiometabolites that could interfere with imaging. The choice between a Carbon-11 ( $t\frac{1}{2} \approx 20.4$  min) and a Fluorine-18 ( $t\frac{1}{2} \approx 109.8$  min) label often depends on logistical considerations and the required duration of the imaging study.



## **Binding Characteristics**

The binding affinity (Ki or Kd) is a critical parameter determining the radioligand's ability to bind to the target receptor. A lower value indicates a higher affinity.

| Radioligand                            | Parent Compound                  | Binding Affinity               | Species / Tissue             |
|----------------------------------------|----------------------------------|--------------------------------|------------------------------|
| [ <sup>11</sup> C]KR31173              | KR31173                          | IC <sub>50</sub> = 3.27 nM[5]  | Rat / Liver[5]               |
| [¹¹C]methyl-EXP3174                    | EXP3174 (Losartan<br>Metabolite) | Higher than Losartan           | N/A                          |
| [¹¹C]Telmisartan                       | Telmisartan                      | N/A (Used for PK studies)      | N/A                          |
| [ <sup>18</sup> F]FPyKYNE-<br>losartan | Losartan                         | $K_d = 49.4 \pm 18.0$<br>nM[6] | Rat / Kidney[6]              |
| [ <sup>18</sup> F]FV45                 | Valsartan                        | K_i_ = 14.6 ± 10.0<br>nM[7]    | Human AT1R (in CHO cells)[7] |
| [ <sup>18</sup> F]DR29                 | SK1080                           | Subnanomolar<br>affinity[8]    | N/A                          |

N/A: Not available in the reviewed literature.

#### In Vivo Biodistribution and Metabolism

Biodistribution studies reveal the uptake and retention of the radioligand in various organs. High uptake in target organs (e.g., kidneys, heart, adrenals) and low uptake in background tissues are desirable.



| Radioligand                            | Animal Model | Key Organ Uptake<br>(Peak)                                              | Metabolism                                                                                       |
|----------------------------------------|--------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| [ <sup>11</sup> C]KR31173              | Mouse        | High uptake in adrenals, kidneys, liver. Specific binding 80-90%.[5][9] | N/A                                                                                              |
| [¹¹C]methyl-EXP3174                    | Rat          | High kidney-to-<br>background contrast.<br>[2]                          | 81.4% unchanged at<br>10 min in plasma.[2]                                                       |
| [¹¹C]Telmisartan                       | Human        | ~60% of injected dose in liver within 10 min.                           | Subject to glucuronidation.[10]                                                                  |
| [ <sup>18</sup> F]FPyKYNE-<br>losartan | Rat          | High kidney and liver<br>uptake.[4]                                     | Rapidly metabolized<br>to hydrophilic<br>compounds; >50%<br>unchanged in kidney<br>at 30 min.[1] |
| [ <sup>18</sup> F]FV45                 | Rat          | Fast and clear kidney uptake.[11]                                       | N/A                                                                                              |
| [ <sup>18</sup> F]DR29                 | Rat          | High specific kidney uptake, enhanced with transporter inhibitors.      | N/A                                                                                              |

N/A: Not available in the reviewed literature.

# **Experimental Protocols & Methodologies**

The characterization of a novel PET radioligand involves a standardized set of experiments to determine its efficacy and safety. This typically includes radiosynthesis, in vitro binding assays, and in vivo imaging and biodistribution studies.





Click to download full resolution via product page

Caption: General workflow for PET radioligand development.



### Radiosynthesis

- <sup>11</sup>C-Labeling: Tracers like [<sup>11</sup>C]KR31173 and [<sup>11</sup>C]Telmisartan are typically synthesized via [<sup>11</sup>C]methylation.[13][14] For [<sup>11</sup>C]Telmisartan, this involves reacting a precursor in DMSO with [<sup>11</sup>C]CH<sub>3</sub>I at 120°C, followed by hydrolysis and HPLC purification.[13] The automated synthesis yields a product with >97% radiochemical purity in about 35 minutes.[13]
- ¹8F-Labeling: Fluorine-18 labeled tracers often involve more complex, multi-step syntheses. [¹8F]FPyKYNE-losartan is produced via a copper-catalyzed "click chemistry" reaction, coupling an ¹8F-labeled pyridine synthon ([¹8F]FPyKYNE) to an azide-modified losartan precursor.[15][16] The process is automated and yields the final product in approximately 2 hours with a decay-corrected yield of 11 ± 2%.[15][16] [¹8F]DR29 radiosynthesis was achieved with a decay-corrected yield of approximately 36% and high radiochemical purity (>99%).[8][12]

## **In Vitro Binding Assays**

To determine binding affinity (Kd or Ki), competition binding assays are performed. For example, the characterization of [18F]FPyKYNE-losartan involved using rat kidney cryosections. [1] The sections were incubated with increasing concentrations of the radioligand alone (for total binding) or in the presence of a high concentration of an unlabeled competitor like candesartan (for non-specific binding).[1] The specific binding is calculated by subtracting non-specific from total binding, and the Kd is derived by fitting the data to a saturation binding model.[1]

### In Vivo PET Imaging and Biodistribution

- Animal Models: Studies are typically conducted in rodents (rats or mice) for initial evaluation and can be extended to larger animals like pigs or non-human primates for translational studies.[5][6]
- Procedure: Anesthetized animals are injected intravenously with a tracer dose of the radioligand (e.g., 74-148 MBq for [18F]FPyKYNE-losartan in rats).[1] Dynamic PET scans are acquired over 60-90 minutes to observe the tracer's kinetics.[12] For biodistribution, animals are euthanized at various time points post-injection.[4] Organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter.[4] The uptake is expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4]



Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a high dose of a non-radioactive AT1R antagonist (e.g., candesartan) before the radioligand is injected.[6][12] A significant reduction in tracer uptake in target organs confirms specific binding to AT1R. For [18F]DR29, renal uptake was significantly reduced by candesartan.[12]

# **Summary and Future Directions**

The field of AT1R PET imaging has seen significant advances, moving from <sup>11</sup>C-labeled tracers with logistical limitations to more versatile <sup>18</sup>F-labeled agents.

- [¹¹C]KR31173 has shown promise for cardiac imaging and has been tested in larger animals and humans, demonstrating its translational potential despite the short half-life of Carbon-11. [5]
- [¹¹C]Telmisartan has been uniquely applied in human studies to investigate drug pharmacokinetics and hepatobiliary transport, rather than for receptor quantification.[10]
- [18F]FPyKYNE-losartan is a well-characterized tracer with high affinity and selectivity for renal AT1R.[6] Its main challenge is the high liver uptake, which can complicate quantification in adjacent organs.[4]
- [18F]FV45, a valsartan-based tracer, shows good binding affinity and clear kidney uptake, presenting a viable alternative.[7]
- [18F]DR29 represents the next generation of AT1R radioligands.[12] It combines high affinity with a novel methodology that uses transporter inhibitors to reduce non-specific uptake, thereby enhancing imaging contrast and the accuracy of receptor quantification.[12]

The development of AT1R radioligands continues to evolve. Future research will likely focus on optimizing pharmacokinetic profiles to reduce non-target background signal, particularly in the liver, and on validating these tracers in clinical studies to diagnose and manage diseases characterized by AT1R dysregulation. The ability to non-invasively quantify regional AT1R expression holds immense potential for personalizing therapies and assessing treatment response in patients with cardiovascular and renal diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of [(11)C]methyl-losartan and [(11)C]methyl-EXP3174 for PET imaging of renal AT1receptor in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-Labeled Telmisartan, an angiotensin II type 1 receptor antagonist Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PET Imaging of the AT1 receptor with [11C]KR31173 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 18F-FPyKYNE-Losartan for Imaging AT1 Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. PET Imaging of the AT1 receptor with [11C]KR31173 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative investigation of hepatobiliary transport of [11C]telmisartan in humans by PET imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 18F-Labeled PET Imaging Agent FV45 Targeting the Renin—Angiotensin System PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redefining AT1 Receptor PET Imaging: Introducing the Radiotracer [18F]DR29 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First automatic radiosynthesis of 11C labeled Telmisartan using a multipurpose synthesizer for clinical research use PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel radioligand for imaging the AT1 angiotensin receptor with PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [18 F]Fluoropyridine-losartan: A new approach toward human Positron Emission
  Tomography imaging of Angiotensin II Type 1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



To cite this document: BenchChem. [A comparative review of AT1R radioligands for PET imaging]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1247136#a-comparative-review-of-at1r-radioligands-for-pet-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com